

Experimental procedure for the synthesis of 4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spiro[2.5]octane*

Cat. No.: *B087113*

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Synthesis of 4,7-diazaspiro[2.5]octane: An Experimental Protocol

Abstract

This application note provides a detailed experimental procedure for the multi-step synthesis of 4,7-diazaspiro[2.5]octane, a valuable spirocyclic diamine scaffold for drug discovery and development. The synthesis commences with the formation of a cyclopropane ring from diethyl malonate, followed by the construction of the piperazine ring and subsequent protection and deprotection steps. This protocol is intended for researchers and scientists in the fields of organic chemistry and medicinal chemistry.

Introduction

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. 4,7-diazaspiro[2.5]octane is a key building block in the synthesis of various pharmaceutically active compounds. Its unique topology allows for the exploration of novel chemical space in drug design. The following protocol details a reliable synthetic route to this compound, proceeding through a Boc-protected intermediate.

Overall Reaction Scheme

The synthesis of **4,7-diazaspiro[2.5]octane** is achieved through a multi-step sequence, starting from diethyl malonate. The key intermediate, **tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate**, is synthesized and then deprotected to yield the final product.

Experimental Protocols

Part 1: Synthesis of **tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate**

This part of the synthesis is adapted from patented procedures and involves several steps to construct the protected diazaspiro octane core.[\[1\]](#)[\[2\]](#)

Step 1.1: Synthesis of **Diethyl 1,1-cyclopropanedicarboxylate**

- To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (24 g), 1,2-dibromoethane (33.8 g), potassium carbonate (51.8 g), tetrabutylammonium bromide (0.24 g), and N,N-dimethylformamide (DMF, 120 mL).
- Heat the reaction mixture to 80°C in an oil bath and reflux for 15 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the potassium salts and wash the solid residue with ethyl acetate (100 mL).
- Combine the filtrates and concentrate under reduced pressure to remove the solvent, yielding diethyl 1,1-cyclopropanedicarboxylate.

Step 1.2: Synthesis of **Monoethyl 1,1-cyclopropanedicarboxylate**

- In a 100 mL three-necked round-bottom flask, dissolve the diethyl 1,1-cyclopropanedicarboxylate (19.6 g) from the previous step in ethanol (65 mL).
- Cool the solution to 0°C in an ice bath.
- Slowly add potassium hydroxide (5.9 g) while maintaining the temperature below 10°C.

- Allow the reaction to warm to room temperature and stir for 12-15 hours.
- Monitor the reaction by TLC.
- After completion, perform a suitable work-up to isolate the monoethyl 1,1-cyclopropanedicarboxylate.

Subsequent steps to form the Boc-protected diazaspirocycle involve Hofmann rearrangement, hydrolysis, acylation, cyclization, and reduction as generally outlined in the patent literature. Due to the complexity and variations in these procedures, it is recommended to consult the specific patent for detailed conditions.^{[1][2]} For the purpose of this protocol, we will assume the successful synthesis of the free base **4,7-diazaspiro[2.5]octane** for the subsequent Boc protection step, as this is a common starting point for derivatization.

Step 1.3: Synthesis of tert-Butyl **4,7-diazaspiro[2.5]octane**-7-carboxylate

- In a 100 mL three-necked round-bottom flask, dissolve **4,7-diazaspiro[2.5]octane** (2.8 g) in ethanol (40 mL).
- Control the temperature to below 30°C and slowly add sodium hydroxide (2.2 g).
- Cool the mixture to below 5°C and add di-tert-butyl dicarbonate ((Boc)₂O, 10.9 g).
- Allow the reaction to slowly warm to room temperature and stir for 13 hours.
- Monitor the reaction completion by TLC.
- Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography to obtain tert-butyl **4,7-diazaspiro[2.5]octane**-7-carboxylate.^[1]

Part 2: Deprotection of tert-Butyl **4,7-diazaspiro[2.5]octane**-7-carboxylate to Yield **4,7-diazaspiro[2.5]octane**

This final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.^{[3][4][5][6]}

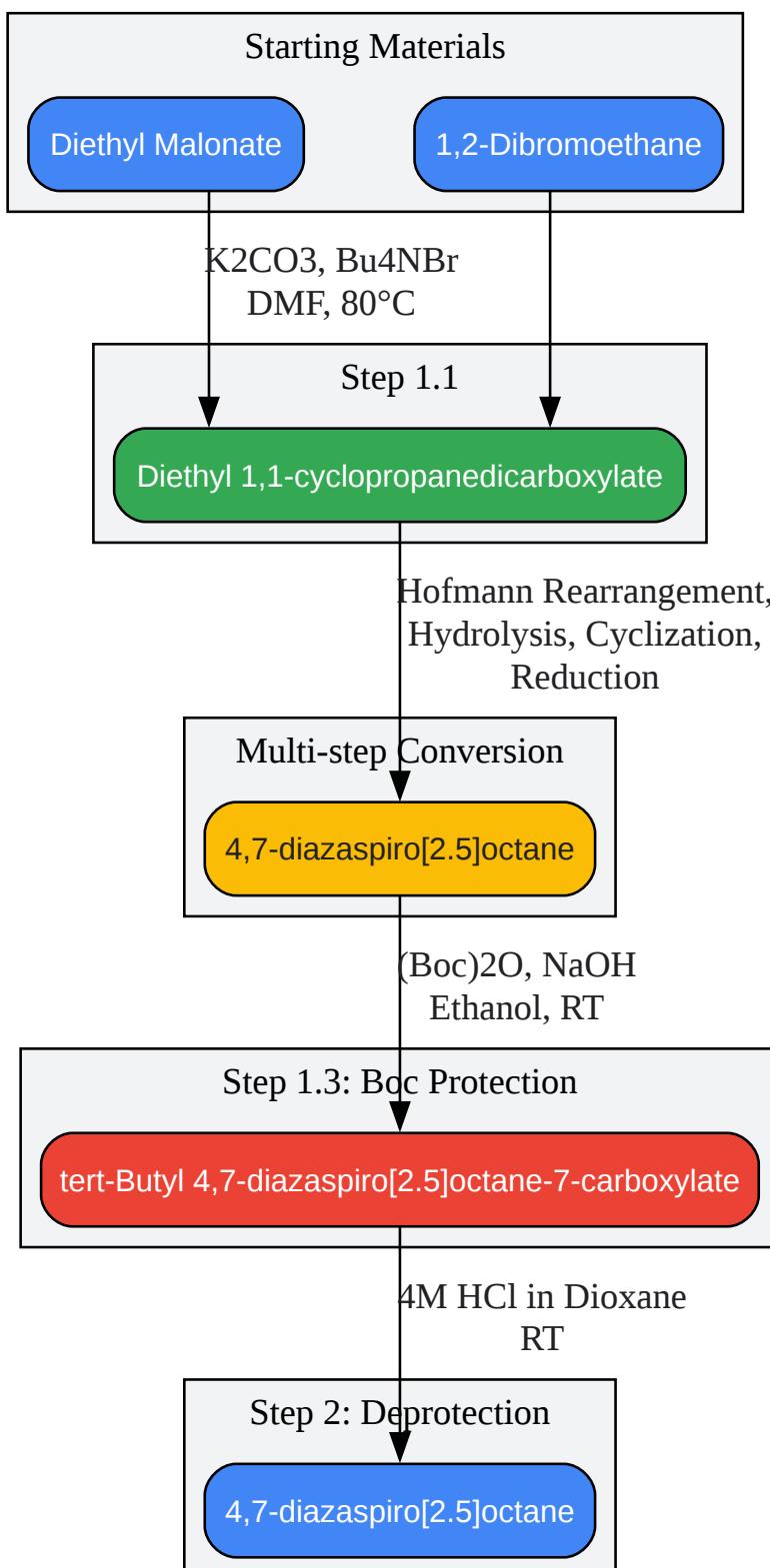
- Dissolve tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in 1,4-dioxane.
- To the stirred solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.
- Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
- Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
- The resulting solid is the hydrochloride salt of 4,7-diazaspiro[2.5]octane.
- To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH or K₂CO₃) to pH > 12.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure 4,7-diazaspiro[2.5]octane.

Data Presentation

Table 1: Summary of Reactants and Conditions for Key Steps

Step	Reactant 1	Reactant 2	Solvent	Temperature	Time	Product	Yield (%)
1.1	Diethyl malonate (24 g)	1,2-dibromoethane (33.8 g)	DMF	80°C	15 h	Diethyl 1,1-cyclopropanedicarboxylate	~70-76% [1][2]
1.3	4,7-diazaspir[2.5]octane (2.8 g)	(Boc) ₂ O (10.9 g)	Ethanol	RT	13 h	tert-Butyl 4,7-diazaspir[2.5]octane-7-carboxylate	~67-73% [1]
2	tert-Butyl 4,7-diazaspir[2.5]octane-7-carboxylate	in 4M HCl	Dioxane	RT	0.5-2 h	4,7-diazaspir[2.5]octane	High

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Caption: Synthetic workflow for 4,7-diazaspiro[2.5]octane.

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